

spectroscopic data of Isofistularin-3 (NMR, mass spectrometry)

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Compound of Interest

Compound Name: Isofistularin-3

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Spectroscopic Profile of Isofistularin-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Isofistularin-3**, a brominated alkaloid isolated from the marine sponge *Aplysina aerophoba*. The information presented herein is intended to serve as a core reference for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery and development. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for these analyses, and provides a visual representation of the analytical workflow.

Core Spectroscopic Data

Isofistularin-3, with the molecular formula $C_{31}H_{30}Br_6N_4O_{11}$, possesses a complex structure that has been elucidated using modern spectroscopic techniques. The following tables present a summary of the key quantitative data obtained from 1H NMR, ^{13}C NMR, and mass spectrometry.

Table 1: 1H NMR Spectroscopic Data for Isofistularin-3

The 1H NMR spectrum was recorded on a 400 MHz instrument in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual

solvent signal, and coupling constants (J) are in Hertz (Hz).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3.16–3.41	m	4H	CH ₂
3.45–3.52	m	2H	CH ₂
3.59–3.64	m	2H	CH ₂
3.65	s	6H	2 x OCH ₃
3.81–3.84	m	1H	CH ₂
3.87–3.90	m	1H	CH ₂
3.92	d (J = 7.2)	2H	2 x CH
4.05–4.09	m	1H	CH
4.66–4.69	m	1H	CH
5.25–5.31	m	1H	OH
5.71–5.75	m	1H	OH
6.36	d (J = 7.2)	2H	2 x OH
6.57	s	1H	CH
6.59	s	1H	CH
7.57	s	2H	2 x CH
8.37	t (J = 5.6)	1H	NH
8.42	t (J = 5.6)	1H	NH

Table 2: ¹³C NMR Spectroscopic Data for Isofistularin-3

The ¹³C NMR spectrum was recorded on a 125 MHz instrument in DMSO-d₆. Chemical shifts (δ) are reported in ppm.

Chemical Shift (δ , ppm)	Carbon Type
43.0	CH ₂
46.8	CH ₂
59.9	2 x OCH ₃
68.5	CH
69.7	CH
73.8	2 x CH
75.8	CH ₂
90.7	C
113.5	2 x C
117.6	2 x C
121.4	2 x C
130.7	2 x CH
131.4	CH
131.5	CH
143.1	C
147.6	2 x C
151.7	C
154.8	2 x C
159.4	C=O
159.5	C=O

Table 3: Mass Spectrometry Data for Isofistularin-3

High-resolution mass spectrometry was used to determine the molecular weight and elemental composition of **Isofistularin-3**.

Parameter	Value
Molecular Formula	C ₃₁ H ₃₀ Br ₆ N ₄ O ₁₁
Molecular Weight	1114.0 g/mol [1] [2]
Ionization Mode	Chemical Ionization (CI)
Observed Ion	[M+H] ⁺
m/z	1115.2

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of **Isofistularin-3**, based on standard practices for marine natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A purified sample of **Isofistularin-3** (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (for ¹H) and 125 MHz (for ¹³C) spectrometer.
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: Approximately 16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Temperature: 298 K.

- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Spectral Width: Approximately 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Temperature: 298 K.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δH 2.50 ppm; δC 39.52 ppm).

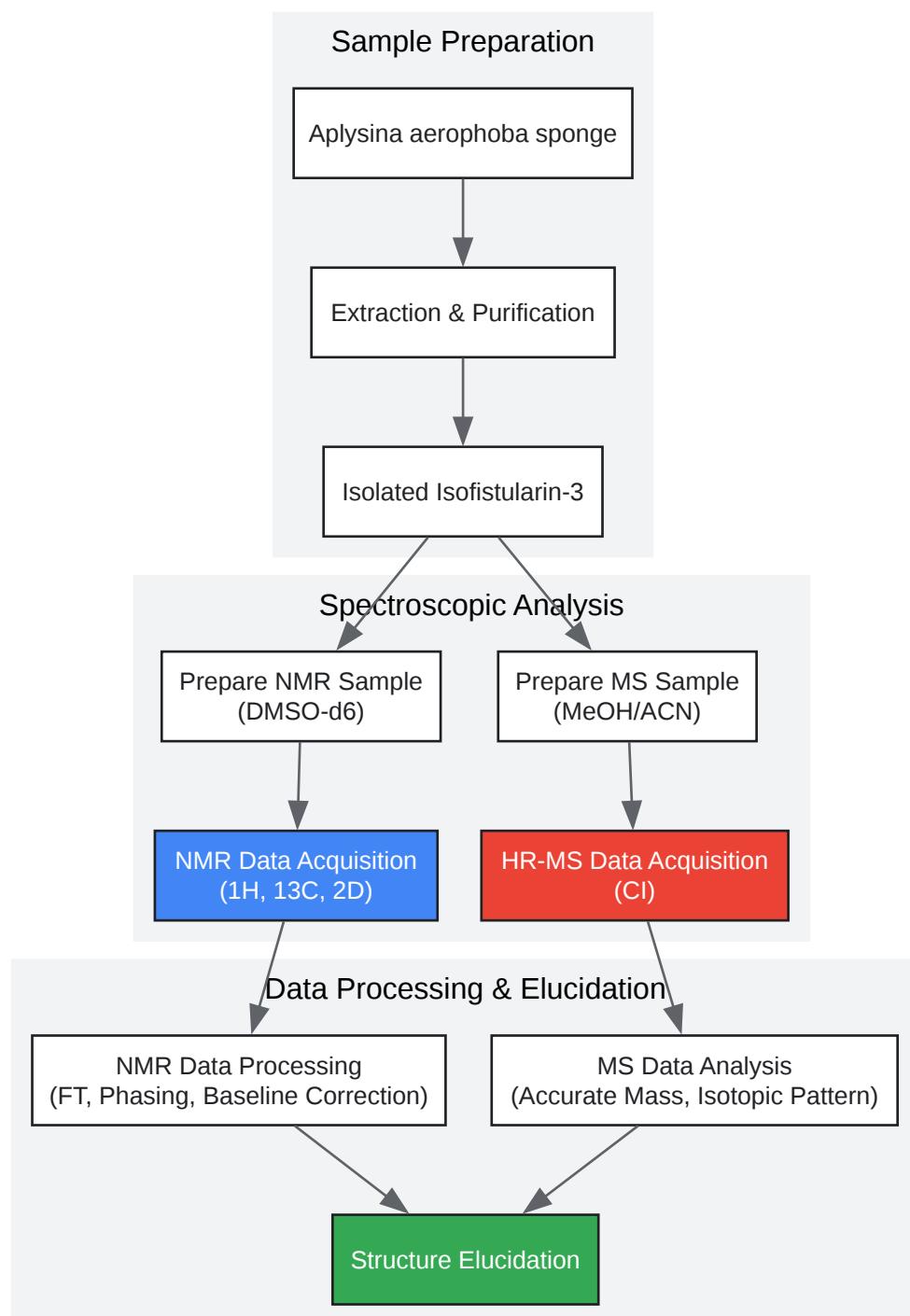
High-Resolution Mass Spectrometry (HR-MS)

- Sample Preparation: A dilute solution of **Isofistularin-3** is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) or chemical ionization (CI) source is used.
- Acquisition Parameters (Positive Ion Mode):
 - Ion Source: Chemical Ionization (CI).
 - Scan Range: m/z 100-1500.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 100-150 °C.
 - Nebulizing Gas (N₂): Flow rate appropriate for stable spray.

- Collision Energy: Varied for fragmentation studies (MS/MS).
- Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion ($[M+H]^+$), which is then used to calculate the elemental composition. The isotopic pattern is also examined to confirm the presence of bromine atoms.

Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Isofistularin-3**.

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Caption: Experimental workflow for the spectroscopic analysis of **Isofistularin-3**.

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References

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